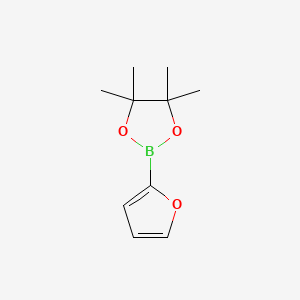

2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEWQKZABZXLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463327 | |

| Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374790-93-9 | |

| Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive overview of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis. This document details its chemical and physical properties, outlines common synthetic methodologies, and explores its primary applications, with a focus on its role as a building block in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are provided to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 2-furanboronic acid pinacol ester, is a heterocyclic organoboron compound. It belongs to the class of boronic acid pinacol esters, which are valued for their stability, ease of handling, and versatility in organic synthesis. The furan moiety is a prevalent structural motif in a wide array of natural products, pharmaceuticals, and functional materials. Consequently, this reagent serves as an essential building block for introducing the 2-furanyl group onto various molecular scaffolds. Its primary utility is demonstrated in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.

Chemical and Physical Properties

The compound is typically a white to off-white crystalline solid under standard conditions. Its pinacol ester group confers greater stability compared to the corresponding boronic acid, making it less prone to dehydration and protodeboronation, thus ensuring a longer shelf-life and more consistent reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 238779-01-2 | |

| Molecular Formula | C₁₀H₁₅BO₃ | |

| Molecular Weight | 194.04 g/mol | |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 56-60 °C (133-140 °F) | |

| Boiling Point | 97-101 °C at 10 mmHg | |

| Density | 1.07 g/cm³ | |

| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF). | |

| Refractive Index | 1.479 |

Synthesis and Reaction Mechanisms

The predominant method for synthesizing this compound involves the palladium-catalyzed cross-coupling reaction between a furan derivative and a diboron reagent, such as bis(pinacolato)diboron.

Figure 1: General synthetic scheme for C-H borylation of furan.

A common approach is the iridium-catalyzed C-H borylation of furan, which offers high regioselectivity for the C2 position. This method avoids the need for pre-functionalized furan starting materials.

General Experimental Protocol: Synthesis via C-H Borylation

-

Inert Atmosphere: To a flame-dried Schlenk flask, add bis(pinacolato)diboron (1.1 eq.) and the iridium catalyst (e.g., [Ir(cod)OMe]₂) (1-3 mol%) and ligand (e.g., dtbpy) (1-3 mol%) under an argon or nitrogen atmosphere.

-

Solvent and Reactant Addition: Add anhydrous solvent (e.g., THF or cyclopentyl methyl ether). Add furan (1.0 eq.) via syringe.

-

Reaction: Stir the mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours).

-

Monitoring: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure product.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond between the furan ring and various aryl, heteroaryl, or vinyl halides or triflates.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is fundamental in medicinal chemistry for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Table 2: Example Suzuki-Miyaura Coupling Reaction Data

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |

| 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |

| 2-Iodopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 95 |

Note: Data presented are representative examples from synthetic literature and actual results may vary based on specific conditions and substrate scope.

Spectroscopic Data

Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 7.59 (dd, J=1.8, 0.8 Hz, 1H) | Furan C5-H |

| 6.89 (dd, J=3.4, 0.8 Hz, 1H) | Furan C3-H | ||

| 6.42 (dd, J=3.4, 1.8 Hz, 1H) | Furan C4-H | ||

| 1.33 (s, 12H) | Pinacol -CH₃ | ||

| ¹³C NMR | CDCl₃ | 147.2, 120.8, 111.3 | Furan C5, C3, C4 |

| 84.1 | Pinacol Quaternary C | ||

| 24.8 | Pinacol -CH₃ |

Note: The furan C2 attached to the boron atom is typically not observed or is very broad in ¹³C NMR due to quadrupolar relaxation.

Safety and Handling

Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. Store the compound in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

Conclusion

This compound is a stable, versatile, and highly effective reagent for the introduction of the 2-furanyl moiety in organic synthesis. Its widespread use in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex organic molecules for the pharmaceutical and materials science industries. The reliable protocols and predictable reactivity associated with this compound make it an indispensable tool for synthetic chemists.

An In-depth Technical Guide to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key intermediate in modern organic synthesis.

Core Properties

This compound, also known as furan-2-boronic acid pinacol ester, is a stable and versatile organoboron compound. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3]

Physicochemical and Spectroscopic Data

Precise experimental data for the physical properties of this compound is not extensively reported in the literature. However, computed properties and data for the parent compound, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane), are available for reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅BO₃ | PubChem[4] |

| Molecular Weight | 194.04 g/mol | PubChem[4] |

| IUPAC Name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PubChem[4] |

| CAS Number | 374790-93-9 | PubChem |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Table 2: Properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (for reference)

| Property | Value | Source |

| Boiling Point | 42-43 °C / 50 mmHg | Sigma-Aldrich |

| Density | 0.882 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.396 | Sigma-Aldrich |

Table 3: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| IR | Authentic Infrared Spectrum confirmed by supplier. |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of heteroaryl pinacol boronic esters can be achieved through several methods. A common approach is the Miyaura borylation, which involves the palladium-catalyzed coupling of a heteroaryl halide (e.g., 2-bromofuran or 2-iodofuran) with a diboron reagent, such as bis(pinacolato)diboron.[3]

-

Materials: 2-halofuran (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), a base (e.g., potassium acetate, 3.0 eq.), and an aprotic solvent (e.g., dioxane or toluene).

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halofuran, bis(pinacolato)diboron, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at a specified temperature (typically 80-100 °C) for a designated time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

-

Suzuki-Miyaura Cross-Coupling

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of 2-arylfurans, which are prevalent motifs in pharmaceuticals and materials science.

-

Materials: Aryl halide or triflate (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.), and a solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, and the palladium catalyst.

-

Add the base, dissolved in water if using a biphasic system.

-

Add the organic solvent and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere to a specified temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic phase, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography to obtain the 2-arylfuran product.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. According to GHS classifications, it is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 4: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Furanboronic Acid Pinacol Ester: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-furanboronic acid pinacol ester, a key building block in modern organic synthesis. The document details its chemical structure, explores various synthetic methodologies with experimental protocols, and summarizes its applications in medicinal chemistry and materials science.

Chemical Structure and Properties

2-Furanboronic acid pinacol ester, systematically named 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organic compound featuring a furan ring linked to a pinacolato boronic ester group.[1] This structure makes it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the introduction of a furan moiety into a target molecule.[2] The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and purify compared to the free boronic acid.[3][4]

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] |

| CAS Number | 374790-93-9[1] |

| Molecular Formula | C10H15BO3[1] |

| Molecular Weight | 194.04 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[5] |

| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. |

Synthesis of 2-Furanboronic Acid Pinacol Ester

Several synthetic routes have been established for the preparation of 2-furanboronic acid pinacol ester. The choice of method often depends on the desired scale, available starting materials, and tolerance of functional groups. This section details three prominent methods: lithiation and borylation of furan, palladium-catalyzed Miura borylation, and iridium-catalyzed C-H borylation.

Method 1: Lithiation and Borylation of Furan

This classic method involves the deprotonation of furan at the 2-position using a strong organolithium base, followed by quenching the resulting lithiated species with a boron electrophile.

Experimental Protocol:

-

To a solution of furan (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.05 equiv) in hexanes is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 2 hours.

-

The mixture is then cooled back to -78 °C, and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv) is added dropwise.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-furanboronic acid pinacol ester.

Table 2: Quantitative Data for Lithiation and Borylation

| Parameter | Value |

| Furan | 1.0 equiv |

| n-Butyllithium | 1.05 equiv |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.1 equiv |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | ~12-16 hours |

| Typical Yield | 60-80% |

.

Logical Workflow for Lithiation and Borylation

Caption: Lithiation and Borylation Synthesis Workflow.

Method 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that allows for the synthesis of boronate esters from aryl or vinyl halides. In this case, 2-bromofuran is coupled with a diboron reagent in the presence of a palladium catalyst.

Experimental Protocol:

-

In a flask, 2-bromofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and a base such as potassium acetate (KOAc, 3.0 equiv) are combined in a solvent like 1,4-dioxane or dimethylformamide (DMF).

-

The mixture is degassed with an inert gas (e.g., argon) for 15-20 minutes.

-

A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%), is added to the flask.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours under an inert atmosphere.

-

After cooling to room temperature, the mixture is diluted with a solvent like ethyl acetate and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired product.

Table 3: Quantitative Data for Miyaura Borylation

| Parameter | Value |

| 2-Bromofuran | 1.0 equiv |

| Bis(pinacolato)diboron | 1.1 equiv |

| Potassium Acetate | 3.0 equiv |

| Pd(dppf)Cl2 | 2-5 mol% |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

.

Miyaura Borylation Catalytic Cycle

Caption: Catalytic Cycle of Miyaura Borylation.

Method 3: Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a highly atom-economical method for the synthesis of organoboron compounds. Iridium catalysts are particularly effective for the borylation of heterocycles like furan.

Experimental Protocol:

-

In a screw-capped vial, furan (1.0 equiv) and bis(pinacolato)diboron (B2pin2, 0.55 equiv) are dissolved in a suitable solvent such as cyclohexane or tetrahydrofuran.

-

An iridium catalyst, typically [Ir(COD)OMe]2 (1-3 mol %), and a ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (2-6 mol %), are added.

-

The vial is sealed, and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 16 hours).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to isolate the 2-furanboronic acid pinacol ester.

Table 4: Quantitative Data for Iridium-Catalyzed C-H Borylation

| Parameter | Value |

| Furan | 1.0 equiv |

| Bis(pinacolato)diboron | 0.55 equiv |

| [Ir(COD)OMe]2 | 1-3 mol% |

| dtbpy | 2-6 mol% |

| Reaction Temperature | 80 °C |

| Reaction Time | 16 hours |

| Typical Yield | 65-85% |

.

Iridium-Catalyzed C-H Borylation Workflow

Caption: Iridium-Catalyzed C-H Borylation Process.

Applications in Research and Development

2-Furanboronic acid pinacol ester is a versatile intermediate with significant applications in both medicinal chemistry and materials science.[2]

Drug Discovery and Medicinal Chemistry

The furan moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer properties.[6][7][8] 2-Furanboronic acid pinacol ester serves as a crucial building block for the synthesis of novel drug candidates, allowing for the precise installation of the furan ring into complex molecular architectures via Suzuki-Miyaura coupling.[2] This enables medicinal chemists to explore the structure-activity relationships of furan-containing compounds in the development of new therapeutics. The introduction of the furan ring can influence a molecule's binding affinity to biological targets, as well as its pharmacokinetic properties.[2]

Materials Science and Organic Electronics

In materials science, 2-furanboronic acid pinacol ester is utilized in the synthesis of conjugated polymers and small molecules for applications in organic electronics.[2][3] The electronic properties of the furan ring can be harnessed to develop materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3] The Suzuki-Miyaura coupling, employing this boronic ester, is a key reaction for constructing the π-conjugated systems that are essential for the performance of these organic electronic devices.[3]

Conclusion

2-Furanboronic acid pinacol ester is a valuable and versatile reagent in organic synthesis. Its stability and reactivity make it an ideal building block for the introduction of the furan moiety into a wide array of molecules. The synthetic methods outlined in this guide provide researchers and scientists with reliable protocols for its preparation. Its demonstrated utility in drug discovery and materials science underscores its importance and ensures its continued use in the development of new pharmaceuticals and advanced materials.

References

- 1. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Boron Suzuki Coupling | Borates Today [borates.today]

- 5. L18366.03 [thermofisher.com]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. ijabbr.com [ijabbr.com]

Synthesis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in organic synthesis, directly from furan. The primary focus is on the highly efficient and regioselective iridium-catalyzed C-H borylation reaction.

Introduction

This compound, also known as furan-2-boronic acid pinacol ester, is a key intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its utility stems from the versatility of the boronic ester functionality, which readily participates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The direct C-H functionalization of furan to introduce this moiety represents a significant advancement in synthetic efficiency, avoiding the need for pre-functionalized starting materials.

Core Synthetic Strategy: Iridium-Catalyzed C-H Borylation

The most prominent and effective method for the direct synthesis of this compound from furan is the iridium-catalyzed C-H borylation. This reaction utilizes an iridium catalyst, typically in conjunction with a bipyridine-based ligand, to selectively activate a C-H bond on the furan ring and install the pinacol boronate group.

Regioselectivity

The iridium-catalyzed borylation of furan exhibits high regioselectivity, with the reaction preferentially occurring at the C-2 (alpha) position. This selectivity is primarily governed by the higher acidity of the C-H bonds adjacent to the oxygen heteroatom. While minor amounts of the C-3 borylated isomer have been observed, the C-2 product is overwhelmingly favored under optimized conditions.

Quantitative Data Summary

The following table summarizes typical quantitative data for the iridium-catalyzed C-H borylation of furan and related heteroarenes. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.

| Parameter | Typical Value | Notes |

| Iridium Precatalyst Loading | 1-3 mol % | Based on the limiting reagent. |

| Ligand Loading | 1-3 mol % | Equimolar to the iridium precatalyst. |

| Boron Source (B₂pin₂) Stoichiometry | 1.5 - 2.0 equivalents | An excess is used to drive the reaction to completion. |

| Substrate Concentration | 0.1 - 0.5 M | In a suitable anhydrous solvent. |

| Typical Yield of 2-furylboronate | 70 - 95% | Isolated yields for furan and similar heterocycles. |

| Reaction Temperature | 80 - 100 °C | Higher temperatures can sometimes lead to side products. |

| Reaction Time | 12 - 24 hours | Monitored by GC-MS or TLC. |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via iridium-catalyzed C-H borylation.

Materials and Reagents:

-

Furan (distilled prior to use)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) or [Ir(COD)OMe]₂ (Methoxy(1,5-cyclooctadiene)iridium(I) dimer)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Cyclohexane, or 1,4-Dioxane)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [Ir(COD)Cl]₂ (0.015 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol, 3.0 mol%).

-

Reaction Setup: To the flask containing the catalyst mixture, add bis(pinacolato)diboron (1.5 mmol, 1.5 equiv) and anhydrous solvent (e.g., 5 mL of THF). Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

-

Substrate Addition: Add furan (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, for larger scales, distillation under reduced pressure can be employed. The desired product, this compound, is a colorless oil or a low-melting solid.

Reaction Mechanism and Visualization

The iridium-catalyzed C-H borylation of furan is generally accepted to proceed through an Ir(III)/Ir(V) catalytic cycle. The key steps are outlined below and visualized in the following diagram.

-

Catalyst Activation: The iridium(I) precatalyst reacts with the bipyridine ligand and bis(pinacolato)diboron (B₂pin₂) to form the active Ir(III)-tris(boryl) catalyst.

-

C-H Activation: The furan substrate coordinates to the iridium center, followed by oxidative addition of a C-H bond to the iridium, forming a transient Ir(V) intermediate.

-

Reductive Elimination: The Ir(V) intermediate undergoes reductive elimination to form the C-B bond of the product, this compound, and an Ir(III)-hydrido-bis(boryl) species.

-

Catalyst Regeneration: The Ir(III)-hydrido-bis(boryl) species reacts with another equivalent of B₂pin₂ to regenerate the active Ir(III)-tris(boryl) catalyst and release a molecule of pinacolborane (HBpin).

Caption: Iridium(III)/Ir(V) catalytic cycle for the C-H borylation of furan.

Conclusion

The iridium-catalyzed C-H borylation of furan provides a direct and efficient route to this compound. This method is characterized by its high regioselectivity, good functional group tolerance, and operational simplicity, making it a valuable tool for researchers in organic synthesis and drug development. The provided protocol and mechanistic overview serve as a comprehensive guide for the practical application of this important transformation.

In-Depth Technical Guide to 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 374790-93-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and experimental protocols for 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis.

Chemical Information and Properties

2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-furanboronic acid pinacol ester, is an organoboron compound widely utilized as a building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its stability and reactivity make it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 374790-93-9[1] |

| IUPAC Name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] |

| Synonyms | 2-Furanboronic acid pinacol ester, Furan-2-boronic acid pinacol ester, 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] |

| Molecular Formula | C₁₀H₁₅BO₃[1] |

| Molecular Weight | 194.04 g/mol [1] |

| InChI | InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7H,1-4H3[1] |

| InChIKey | GWEWQKZABZXLJH-UHFFFAOYSA-N[1] |

| SMILES | CC1(C)OB(OC1(C)C)C1=CC=CO1[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Colorless to pale yellow liquid or solid |

| Boiling Point | 255 °C at 760 mmHg |

| Density | 1.0532 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.5143[2] |

| Storage Temperature | 2-8°C under an inert atmosphere |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42–7.30 (m, 7H), 6.89 (d, J = 9.2 Hz, 2H), 5.05 (s, 2H), 3.57–3.47 (m, 1H), 1.34 (d, J = 8.0 Hz, 2H), 1.26 (s, 12H)[3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.9, 136.6, 133.2, 128.6, 128.1, 127.5, 125.8 (q, ¹JCF = 277.0 Hz), 115.0, 114.8, 83.9, 83.5, 82.5 (q, ³JCF = 3.5 Hz), 70.1, 34.2 (q, ²JCF = 31.7 Hz), 25.0 (CH₃, Bpin), 24.6 (CH₃, Bpin) (Note: The carbon attached to boron is often not observed due to quadrupolar relaxation)[3] |

| IR (Neat) | Characteristic peaks for C-H, C=C, and B-O stretching. |

| Mass Spectrometry (EI) | m/z calculated for C₂₄H₂₆BF₃O₃ [M]⁺: 430.1927, found: 430.1930[3] |

Safety and Handling

Proper handling and storage of 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are crucial for laboratory safety.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere.

Experimental Protocols

Synthesis of 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

A common method for the synthesis of this compound involves the reaction of a furan derivative with a boron source.

Experimental Workflow: Synthesis

References

Physical and chemical properties of 2-furyl boronate ester

An In-depth Technical Guide to 2-Furyl Boronate Ester for Researchers and Drug Development Professionals

Introduction

2-Furyl boronate ester, specifically 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile synthetic intermediate of significant interest in organic chemistry and medicinal chemistry. As a stable, easily handled source of the 2-furyl boronic acid moiety, it serves as a crucial building block in the construction of complex molecular architectures. The furan ring is a prevalent scaffold in numerous pharmacologically active compounds, making this reagent particularly valuable for drug discovery and development programs.[1][2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and applications of 2-furyl boronate ester, with a focus on its utility for researchers and scientists in the pharmaceutical industry.

Core Physical and Chemical Properties

2-Furyl boronate ester is typically supplied as a colorless to light yellow solid-liquid mixture or a colorless liquid.[4][5] It is essential to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[4][5]

Identification and General Properties

The fundamental identifiers and properties of 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [6] |

| Synonyms | Furan-2-boronic acid pinacol ester, 2-Furylboronic acid pinacol ester | [4][5][6] |

| CAS Number | 374790-93-9 | [4][5][6] |

| Molecular Formula | C₁₀H₁₅BO₃ | [4][5][6] |

| Molecular Weight | 194.04 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow solid-liquid mixture | [5] |

Physicochemical Data

This table presents key quantitative physicochemical data. Note that some values are predicted based on computational models.

| Property | Value | Reference |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [4][5] |

| Boiling Point | 255.0 ± 13.0 °C (Predicted) | [4][5] |

| Flash Point | 108 °C | [4] |

| Refractive Index | 1.473 - 1.475 | [5] |

| Topological Polar Surface Area | 31.6 Ų | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

Spectroscopic and Safety Information

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of boronic esters.

-

Nuclear Magnetic Resonance (NMR): ¹¹B NMR spectroscopy is a key technique for characterizing boronic acids and their esters.[7] For 2-furyl boronate ester, a broad signal between 28.60 and 29.72 ppm is indicative of the trigonal planar sp²-hybridized boron center.[8][9] ¹H and ¹³C NMR provide further structural details of the furan and pinacol groups.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the B-O bond stretch, typically around 1350 cm⁻¹.[11]

Safety and Handling

2-Furyl boronate ester is classified as an irritant and requires careful handling in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Personal Protective Equipment (PPE): Safety goggles (eyeshields), chemical-resistant gloves, and a lab coat are mandatory.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen).[4][5][12]

Chemical Reactivity and Applications

Boronic esters are prized for their unique reactivity, serving as key partners in carbon-carbon and carbon-heteroatom bond-forming reactions.[3][13]

Suzuki-Miyaura Cross-Coupling

The most prominent application of 2-furyl boronate ester is in the Suzuki-Miyaura cross-coupling reaction. It serves as the organoboron component, coupling with a variety of organic halides or triflates in the presence of a palladium catalyst and a base to form biaryl or hetero-biaryl structures. This reaction is a cornerstone of modern pharmaceutical synthesis.[14][15]

Boronate "Ate" Complex Formation and Reactivity

Treatment of boronic esters with strong nucleophiles, such as organolithium or Grignard reagents, results in the formation of a tetracoordinate boronate "ate" complex. This complexation enhances the nucleophilicity of the organic groups attached to the boron atom.[16][17] These highly reactive intermediates can then engage with a range of electrophiles, enabling stereospecific functionalization and transformations.[18][19] The reactivity of these complexes can be modulated by the choice of diol used to form the ester, with pinacol esters offering a good balance of stability and reactivity.[17]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful synthesis and application.

Synthesis of 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The following is a generalized procedure based on established literature methods for the synthesis of 2-furyl boronate ester.[5]

Materials:

-

2-Bromofuran

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropoxy pinacol borate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Methanol

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 2-bromofuran and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi solution is added dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stirring: The reaction mixture is stirred at 0 °C for 2 hours to ensure complete formation of 2-furyllithium.

-

Borylation: In a separate flask, a solution of isopropoxy pinacol borate in anhydrous THF is prepared and cooled to 0 °C. The freshly prepared 2-furyllithium solution is then slowly transferred via cannula to this solution at 0 °C.

-

Warming and Reaction: The resulting mixture is allowed to gradually warm to room temperature and is stirred overnight.

-

Quenching: The reaction is carefully quenched by the addition of a small amount of methanol.

-

Workup: The mixture is transferred to a separatory funnel and washed three times with water. The organic layer is collected, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using hexane as the eluent to yield the pure 2-furyl boronate ester.[5]

Conclusion

2-Furyl boronate ester is a high-value reagent for chemical synthesis, particularly within the realm of drug discovery and development. Its favorable stability, coupled with its versatile reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, makes it an indispensable tool for constructing novel molecular entities. A thorough understanding of its physical properties, handling requirements, and chemical behavior, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. The continued application of this and related boronate esters will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Furanboronic acid pinacol ester | 374790-93-9 [chemicalbook.com]

- 6. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Furanylboronic acid = 95.0 13331-23-2 [sigmaaldrich.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fine-tuning the nucleophilic reactivities of boron ate complexes derived from aryl and heteroaryl boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide provides an in-depth overview of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis, particularly in cross-coupling reactions. It is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound, also known as furan-2-boronic acid pinacol ester, is a heterocyclic organic compound. Its key quantitative data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C10H15BO3 | [1][2][3] |

| Molecular Weight | 194.04 g/mol | [1][2] |

| CAS Number | 374790-93-9 | [1][2][3] |

| IUPAC Name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [2] |

Experimental Protocols

While specific, detailed experimental protocols are proprietary and can vary between laboratories, the general synthesis of this compound often involves the palladium-catalyzed cross-coupling reaction between a furan derivative and a diboron reagent. A common method is the Miyaura borylation.

General Synthesis via Miyaura Borylation:

-

Reactants:

-

2-Bromofuran or 2-iodofuran (starting material)

-

Bis(pinacolato)diboron (B2pin2) (boron source)

-

A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

A base, such as potassium acetate (KOAc)

-

An aprotic solvent, such as dioxane or dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In an inert atmosphere (e.g., under argon or nitrogen), the furan halide, bis(pinacolato)diboron, palladium catalyst, and base are dissolved in the chosen solvent.

-

The reaction mixture is heated, typically between 80-100 °C, for several hours.

-

Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is then extracted using an organic solvent and washed with water or brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified, commonly by column chromatography on silica gel, to yield the pure this compound.

-

Logical Workflow of Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

This technical guide provides foundational information for professionals working with this compound. For specific applications and detailed experimental parameters, consulting peer-reviewed literature is highly recommended.

References

Technical Guide: Spectral Analysis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis and drug discovery. This document details the available spectral information, experimental protocols for data acquisition, and a logical workflow for its characterization.

Core Spectral Data

The following tables summarize the key spectral data for this compound (C₁₀H₁₅BO₃, Molar Mass: 194.04 g/mol ).[1]

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.58 | dd | 1H | H-5 (furan) |

| 6.83 | d | 1H | H-3 (furan) |

| 6.42 | dd | 1H | H-4 (furan) |

| 1.33 | s | 12H | 4 x CH₃ (pinacol) |

¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 147.2 | C-5 (furan) |

| 120.2 | C-3 (furan) |

| 111.3 | C-4 (furan) |

| 84.1 | C-4, C-5 (pinacol) |

| 24.8 | 4 x CH₃ (pinacol) |

| Note: The carbon attached to boron (C-2 of furan) is often not observed or is very broad due to quadrupolar relaxation. |

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1610 | Medium | C=C stretch (furan ring) |

| ~1370 | Strong | B-O stretch |

| ~1145 | Strong | C-O stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 179 | Medium | [M - CH₃]⁺ |

| 111 | Medium | [M - C₄H₁₀O₂]⁺ |

| 95 | High | [Furan-C-B-O]⁺ fragment |

| 67 | High | [Furan]⁺ fragment |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : Proton NMR spectra were acquired at room temperature. Key parameters typically include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) were co-added to ensure an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A larger number of scans were typically required to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond attenuated total reflectance (ATR) accessory.[1]

-

Sample Preparation (ATR-Neat) : A small amount of the neat (undiluted) liquid or solid sample of this compound was placed directly onto the ATR crystal.[1] Pressure was applied to ensure good contact between the sample and the crystal.

-

Data Acquisition : The spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : An Agilent GC-MS system (or equivalent) equipped with a mass selective detector.

-

Chromatographic Separation : A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS) was used. The oven temperature was programmed with an initial hold, followed by a ramp to a final temperature to ensure separation from any impurities. Helium was used as the carrier gas.

-

Ionization and Mass Analysis : Electron ionization (EI) at 70 eV is a common method for the ionization of such compounds.[2][3] The resulting fragments were analyzed by a quadrupole mass analyzer.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectral characterization of this compound.

References

Spectroscopic Analysis of 2-Furanboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-furanboronic acid pinacol ester. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules. The guide includes detailed tables of NMR spectral data, a complete experimental protocol for spectral acquisition, and a visual representation of the molecular structure with corresponding atom numbering for clear signal assignment.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 2-furanboronic acid pinacol ester. The data is compiled based on the analysis of spectral information for the furan moiety and the pinacol boronate group found in analogous structures.

Table 1: ¹H NMR Spectral Data of 2-Furanboronic acid pinacol ester

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.65 | dd | J = 1.8, 0.8 Hz |

| H-3 | ~7.20 | dd | J = 3.4, 0.8 Hz |

| H-4 | ~6.45 | dd | J = 3.4, 1.8 Hz |

| -CH₃ (pinacol) | ~1.35 | s | - |

Table 2: ¹³C NMR Spectral Data of 2-Furanboronic acid pinacol ester

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | Not typically observed* |

| C-5 | ~147 |

| C-3 | ~125 |

| C-4 | ~112 |

| C (quaternary, pinacol) | ~84 |

| -CH₃ (pinacol) | ~25 |

* The carbon atom directly attached to the boron (C-2) is often broadened and may not be observed due to quadrupolar relaxation of the boron nucleus.

Molecular Structure and NMR Assignment

The following diagram illustrates the molecular structure of 2-furanboronic acid pinacol ester with the IUPAC numbering system used for the assignment of NMR signals.

Caption: Molecular structure of 2-furanboronic acid pinacol ester with atom numbering.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of 2-furanboronic acid pinacol ester.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-furanboronic acid pinacol ester for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can be used for calibration.

II. NMR Instrument Parameters

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration (¹H NMR): Integrate the peaks to determine the relative ratios of the different protons in the molecule.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

The following diagram illustrates the general workflow for NMR analysis.

A Technical Guide to 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Organic Synthesis

This technical guide provides essential information on 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block for researchers, scientists, and drug development professionals. This document outlines its commercial availability, key applications, and handling protocols.

Introduction

This compound, also known by its synonym Furan-2-boronic acid pinacol ester, is a heterocyclic organoboron compound. Its structure incorporates a furan ring coupled to a pinacolborane moiety. This configuration makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The furan motif is a common scaffold in many biologically active molecules and pharmaceutical compounds, making this reagent particularly useful in medicinal chemistry for the synthesis of complex organic molecules. The pinacol ester group offers improved stability and handling characteristics compared to the corresponding boronic acid, rendering it less prone to protodeboronation.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, primarily under the CAS Number 374790-93-9. The available purities and quantities vary among suppliers, and pricing is often subject to quotation. Below is a summary of commercial sources for this reagent.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | This compound | 374790-93-9 | 98% | 1 g, 5 g, 25 g, 100 g |

| Thermo Scientific Chemicals (Alfa Aesar) | Furan-2-boronic acid pinacol ester, 96% | 374790-93-9 | 96% | 1 g |

| Fisher Scientific | Furan-2-boronic acid pinacol ester, 96% | 374790-93-9 | 96% | 1 g |

| Santa Cruz Biotechnology, Inc. | Furan-2-boronic acid pinacol ester | 374790-93-9 | N/A | Inquire |

| Manchester Organics Ltd. | Furan-2-boronic acid pinacol ester | 374790-93-9 | N/A | Inquire (Lead time 4-6 weeks) |

| AK Scientific, Inc. | Furan-2-boronic acid pinacol ester | 374790-93-9 | N/A | Inquire |

| Matrix Fine Chemicals | 2-(FURAN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | 374790-93-9 | N/A | Inquire |

| EON Biotech | This compound | 374790-93-9 | N/A | Inquire |

| P&S Chemicals | 2'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan | 374790-93-9 | N/A | Inquire |

| Chemrio | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Furan-2-boronic acid pinacol ester | 374790-93-9 | N/A | Inquire |

Experimental Protocols

While specific experimental protocols are highly dependent on the reaction and substrates involved, a general procedure for a Suzuki-Miyaura coupling reaction using this compound is provided below. This protocol is based on established methodologies for similar pinacol boronic esters.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF) is then added via syringe.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area or fume hood.[1] The following safety precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Some suppliers recommend refrigeration. The compound may be sensitive to air and light.[1]

-

Hazards: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Visualizing Workflows and Pathways

To aid in the practical application of this information, the following diagrams illustrate key decision-making and reaction processes.

Caption: Logical workflow for selecting a commercial supplier for a chemical reagent.

Caption: Representative Suzuki-Miyaura coupling pathway using the title compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key building block. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in medicinal chemistry.[1][2][3][4]

Introduction

This compound is a stable and readily available organoboron compound. Its use in palladium-catalyzed Suzuki-Miyaura coupling reactions allows for the efficient introduction of a furan moiety into a variety of aromatic and heteroaromatic systems. Furan-containing compounds are important scaffolds in numerous pharmaceuticals and biologically active molecules. The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and store compared to the corresponding free boronic acid.[5]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general guideline for the Suzuki coupling of this compound with various aryl halides. Optimization of reaction conditions such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve higher yields.[7]

General Procedure for Suzuki Coupling

-

Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and ligand (if required) to the vial under the inert atmosphere.

-

Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.

-

Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. Below is a summary of typical conditions and expected yields for the coupling of this compound with various aryl bromides.

| Aryl Bromide (R-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 90-98 |

| 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 16 | 80-90 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 6 | 75-85 |

| 2-Bromopyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 70-80 |

| 1-Bromo-2,4-difluorobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O (3:1) | 80 | 12 | 88-96 |

Yields are based on literature for similar heteroaryl boronic esters and may vary depending on the specific reaction conditions and substrate purity.[8][9][10][11]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active catalyst/ligand system (e.g., Buchwald-type ligands for challenging substrates), or optimizing the base and solvent combination.[7][12] Thoroughly degassing the solvent is critical to prevent catalyst deactivation.[12]

-

Homocoupling: The formation of biaryl products from the homocoupling of the boronic ester can be minimized by ensuring a thoroughly inert atmosphere and using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[12]

-

Protodeboronation: The cleavage of the C-B bond by water can be a significant side reaction. Using anhydrous solvents, a stronger base, or a more stable boronic ester derivative can mitigate this issue.[12][13]

By following these guidelines and considering the potential for optimization, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable furan-containing compounds.

References

- 1. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Standard Reaction Protocols for 2-Furanboronic Acid Pinacol Ester: Application Notes for Researchers

For Immediate Release

Comprehensive Application Notes on the Utility of 2-Furanboronic Acid Pinacol Ester in Modern Organic Synthesis

This document provides detailed application notes and standardized protocols for the use of 2-furanboronic acid pinacol ester, a versatile building block in synthetic organic chemistry. These protocols are specifically tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail standard procedures for Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation reactions, complete with quantitative data, detailed methodologies, and visual diagrams of reaction pathways.

Introduction

2-Furanboronic acid pinacol ester is a key reagent for the introduction of a furan moiety into organic molecules. The furan ring is a prevalent scaffold in a wide array of pharmaceuticals, agrochemicals, and functional materials. The pinacol ester group enhances the stability and handling of the boronic acid, making it a preferred reagent in many cross-coupling reactions. This document outlines reliable and reproducible protocols for some of the most common and synthetically useful transformations involving this reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, prized for its mild reaction conditions and broad functional group tolerance. 2-Furanboronic acid pinacol ester is an excellent coupling partner for the synthesis of 2-arylfurans.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol, 1.0 equiv), 2-furanboronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base, typically a carbonate or phosphate like Na₃PO₄ (0.9 mmol, 3.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL), is then added via syringe. The reaction mixture is heated to a temperature between 65 and 100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of 2-Furanboronic Acid Pinacol Ester with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 80 | 12 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |

| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 100 | 24 | 78[1] |

| 4 | 3-Chloropyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |

| 5 | 1-Iodo-3-nitrobenzene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 90 | 12 | 88 |

Yields are for the isolated, purified product.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts. This reaction is advantageous as it can often be performed under mild, aerobic conditions.[2]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

In a vial, 2-furanboronic acid pinacol ester (1.0 mmol, 1.0 equiv), the amine or phenol (1.2 equiv), a copper catalyst such as copper(II) acetate (Cu(OAc)₂, 0.1-1.0 equiv), and a suitable solvent (e.g., dichloromethane, methanol, or a mixture) are combined.[2] For challenging couplings, the addition of a base like pyridine or triethylamine may be beneficial. The reaction is typically stirred at room temperature and is open to the air, which often serves as the oxidant. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite to remove the copper catalyst, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired N- or O-arylated product. For the coupling of aryl amines with aryl boronic acid pinacol esters, a mixed acetonitrile/ethanol solvent system can be effective.[3]

Data Presentation: Chan-Lam Coupling of 2-Furanboronic Acid Pinacol Ester

| Entry | Nucleophile | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ (1.0) | CH₂Cl₂ | RT | 24 | 75 |

| 2 | p-Toluidine | Cu(OAc)₂ (1.0) | MeCN/EtOH | RT | 24 | 82[3] |

| 3 | Phenol | Cu(OAc)₂ (0.2) | DCM | RT | 48 | 68 |

| 4 | Imidazole | CuI (0.1) | DMF | 110 | 24 | 79 |

| 5 | Morpholine | Cu(OAc)₂ (1.0) | MeCN | RT | 18 | 65[2] |

Yields are for the isolated, purified product.

Signaling Pathway: Chan-Lam Coupling Catalytic Cycle

Caption: Catalytic cycle of the Chan-Lam coupling reaction.

Oxidation

2-Furanboronic acid pinacol ester can be oxidized to the corresponding 2-furancarboxylic acid (2-furoic acid). This transformation is a useful alternative to the direct oxidation of furfural, which can sometimes lead to over-oxidation or side products.

Experimental Protocol: Oxidation to 2-Furoic Acid

To a solution of 2-furanboronic acid pinacol ester (1.0 mmol, 1.0 equiv) in a suitable solvent such as a mixture of THF and water, an oxidizing agent is added. A common and effective oxidant for this transformation is an aqueous solution of sodium perborate or hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction is typically stirred at room temperature or with gentle heating. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with cold water, and dried to yield 2-furoic acid. Alternatively, the product can be extracted into an organic solvent, dried, and purified by recrystallization or chromatography. A two-step process involving the oxidation of furfural to furoic acid using a gold-based catalyst has also been reported, which can achieve high yields.[4]

Data Presentation: Oxidation of 2-Furanboronic Acid Pinacol Ester

| Entry | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | NaBO₃·4H₂O | - | THF/H₂O | RT | 2 | 85 |

| 2 | H₂O₂ (30%) | NaOH | THF/H₂O | 50 | 4 | 90 |

| 3 | KMnO₄ | H₂SO₄ | Acetone/H₂O | 0 to RT | 1 | 78 |

Yields are for the isolated, purified product.

Logical Relationship: Oxidation Pathway

Caption: Simplified pathway for the oxidation of 2-furanboronic acid pinacol ester.

Conclusion